molecular formula C11H16N2 B2931993 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 223700-11-6

2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No. B2931993
M. Wt: 176.263
InChI Key: BQEJAFIVZNAXGW-UHFFFAOYSA-N
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Patent
US06110934

Procedure details

The title compound was prepared by treatment of 5-aminoisoquinoline with iodoethane followed by reduction with sodium borohydride using procedures analogous to those described in Preparation 1 and Preparation 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.I[CH2:13][CH3:14].[BH4-].[Na+]>>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH2:13][CH3:14])[CH2:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=CN=CC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
those described in Preparation 1 and Preparation 2

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CCN(CC2=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.